![molecular formula C14H26S2 B103652 1,4-Dithiaspiro[4.11]hexadecane CAS No. 16775-67-0](/img/structure/B103652.png)
1,4-Dithiaspiro[4.11]hexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dithiaspiro[4.11]hexadecane, also known as DTSH, is a sulfur-containing organic compound. It has gained attention in scientific research due to its unique structure and potential biological activity. DTSH has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mecanismo De Acción
1,4-Dithiaspiro[4.11]hexadecane is believed to exert its biological activity through multiple mechanisms. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation, including cyclooxygenase-2 and matrix metalloproteinases. 1,4-Dithiaspiro[4.11]hexadecane has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1,4-Dithiaspiro[4.11]hexadecane has been shown to scavenge reactive oxygen species, which can cause oxidative damage to cells and contribute to disease.
Efectos Bioquímicos Y Fisiológicos
1,4-Dithiaspiro[4.11]hexadecane has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1,4-Dithiaspiro[4.11]hexadecane can inhibit the proliferation and migration of cancer cells, as well as induce apoptosis. 1,4-Dithiaspiro[4.11]hexadecane has also been shown to inhibit the production of inflammatory cytokines and reactive oxygen species. In vivo studies have shown that 1,4-Dithiaspiro[4.11]hexadecane can inhibit tumor growth and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Dithiaspiro[4.11]hexadecane has several advantages for lab experiments, including its high purity and yield, and its potential for use in cancer and inflammation research. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 1,4-Dithiaspiro[4.11]hexadecane. One area of focus is the development of 1,4-Dithiaspiro[4.11]hexadecane-based therapies for cancer and inflammation. Additionally, further studies are needed to determine the safety and efficacy of 1,4-Dithiaspiro[4.11]hexadecane in humans. 1,4-Dithiaspiro[4.11]hexadecane may also have potential applications in other areas of research, such as neurodegenerative diseases and cardiovascular disease.
Conclusion
In conclusion, 1,4-Dithiaspiro[4.11]hexadecane has gained attention in scientific research due to its unique structure and potential biological activity. 1,4-Dithiaspiro[4.11]hexadecane has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. 1,4-Dithiaspiro[4.11]hexadecane has potential applications in cancer and inflammation research, and there are several future directions for research on this compound. Further studies are needed to determine the safety and efficacy of 1,4-Dithiaspiro[4.11]hexadecane in humans.
Métodos De Síntesis
1,4-Dithiaspiro[4.11]hexadecane can be synthesized using a variety of methods, including the reaction of 1,4-bis(chloromethyl)benzene with sodium sulfide in the presence of a phase transfer catalyst, or the reaction of 1,4-dibromobutane with sodium sulfide in the presence of a phase transfer catalyst. These methods yield 1,4-Dithiaspiro[4.11]hexadecane with high purity and yield.
Aplicaciones Científicas De Investigación
1,4-Dithiaspiro[4.11]hexadecane has been studied for its potential biological activity, including its anti-cancer, anti-inflammatory, and anti-oxidant properties. In vitro studies have shown that 1,4-Dithiaspiro[4.11]hexadecane can inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and liver cancer. 1,4-Dithiaspiro[4.11]hexadecane has also been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which play a role in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Propiedades
Número CAS |
16775-67-0 |
|---|---|
Nombre del producto |
1,4-Dithiaspiro[4.11]hexadecane |
Fórmula molecular |
C14H26S2 |
Peso molecular |
258.5 g/mol |
Nombre IUPAC |
1,4-dithiaspiro[4.11]hexadecane |
InChI |
InChI=1S/C14H26S2/c1-2-4-6-8-10-14(15-12-13-16-14)11-9-7-5-3-1/h1-13H2 |
Clave InChI |
BSFZPGSAVXOWPF-UHFFFAOYSA-N |
SMILES |
C1CCCCCC2(CCCCC1)SCCS2 |
SMILES canónico |
C1CCCCCC2(CCCCC1)SCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



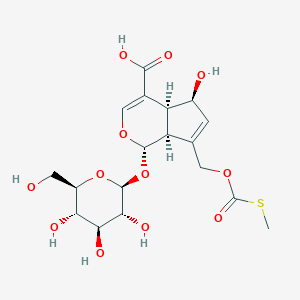
![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)
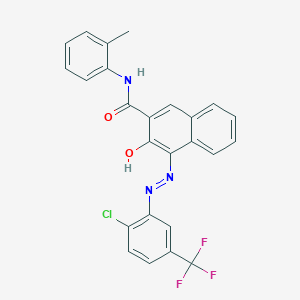
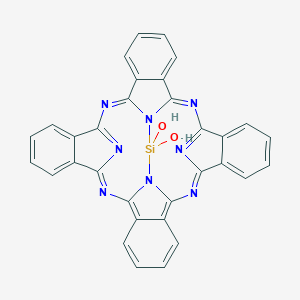
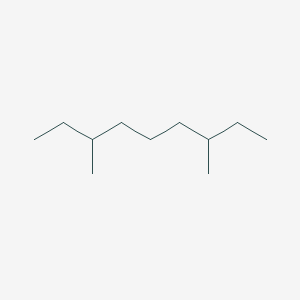
![[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B103576.png)



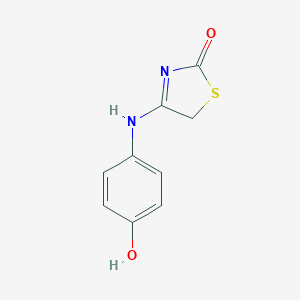
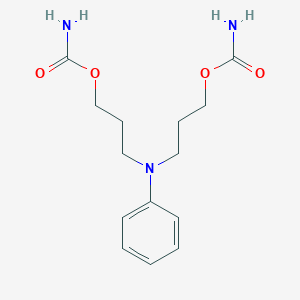
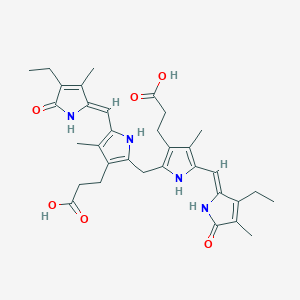
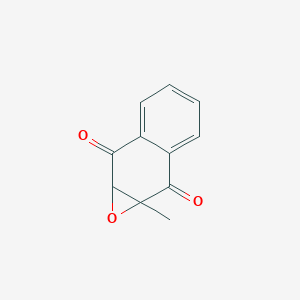
![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)